Antiviral agent 25

Description

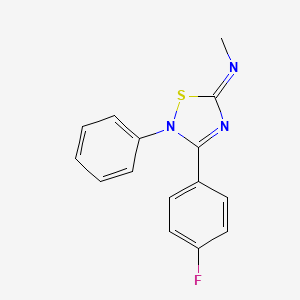

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H12FN3S |

|---|---|

Molecular Weight |

285.3 g/mol |

IUPAC Name |

3-(4-fluorophenyl)-N-methyl-2-phenyl-1,2,4-thiadiazol-5-imine |

InChI |

InChI=1S/C15H12FN3S/c1-17-15-18-14(11-7-9-12(16)10-8-11)19(20-15)13-5-3-2-4-6-13/h2-10H,1H3 |

InChI Key |

YBCTXELRRVXUMP-UHFFFAOYSA-N |

Canonical SMILES |

CN=C1N=C(N(S1)C2=CC=CC=C2)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of the Antiviral Agent Uprifosbuvir

Introduction

Uprifosbuvir, also known as MK-3682, is a potent antiviral agent developed for the treatment of chronic Hepatitis C virus (HCV) infection.[1] It is a uridine nucleotide analog that acts as an inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication.[1][2] This technical guide provides a comprehensive overview of a highly efficient, five-step synthesis of uprifosbuvir from readily available uridine, as well as the key characterization methods employed to ensure its purity and structural integrity. The improved synthesis represents a significant advancement over earlier, less efficient routes, achieving a 50-fold increase in overall yield.[3]

Synthesis of Uprifosbuvir

An optimized, five-step synthesis of uprifosbuvir has been developed, commencing from the readily available starting material, uridine. This modern route boasts a remarkable 50% overall yield.[3][4] The key transformations include a complexation-driven selective acyl migration/oxidation, a BSA-mediated cyclization to anhydrouridine, a hydrochlorination utilizing FeCl3/TMDSO, and a dynamic stereoselective phosphoramidation.[3]

Synthesis Workflow Diagram

Caption: A simplified workflow for the five-step synthesis of Uprifosbuvir.

Quantitative Data for Uprifosbuvir Synthesis

The following table summarizes the quantitative data for the key steps in the improved synthesis of uprifosbuvir.

| Step | Starting Material | Key Reagents | Product | Yield |

| 1. Acyl Migration/Oxidation | Uridine | Pivaloyl chloride, BF3·OEt2, TEMPO, NaOCl | 2'-Keto-uridine Intermediate | 83% |

| 2. BSA-mediated Cyclization | 2'-Keto-uridine | N,O-Bis(trimethylsilyl)acetamide (BSA) | Anhydrouridine Intermediate | 95% |

| 3. Hydrochlorination | Anhydrouridine | Me2SiCl2, FeCl3·6H2O, Tetramethyldisiloxane (TMDSO) | Tertiary Chloride Intermediate | 94% |

| 4. Dynamic Stereoselective Phosphoramidation | Tertiary Chloride | Chlorophosphoramidate, Chiral Imidazole Carbamate Catalyst | Uprifosbuvir | 88% |

| Overall Yield | Uridine | Uprifosbuvir | 50% |

Table 1: Summary of quantitative data for the synthesis of Uprifosbuvir.[3]

Experimental Protocols

Step 1: Complexation-Driven Selective Acyl Migration/Oxidation

-

To a solution of uridine in a suitable solvent, add pivaloyl chloride to protect the hydroxyl groups.

-

Introduce a Lewis acid such as BF3·OEt2 to drive a selective acyl migration, exposing the 2'-hydroxyl group.

-

Perform an oxidation reaction using TEMPO and a suitable oxidant (e.g., NaOCl) to convert the 2'-hydroxyl group to a ketone.

-

Work up the reaction and purify the product to obtain the 2'-keto-uridine intermediate.

Step 2: BSA-Mediated Cyclization to Anhydrouridine

-

Dissolve the 2'-keto-uridine intermediate in an appropriate solvent.

-

Add N,O-Bis(trimethylsilyl)acetamide (BSA) to facilitate the cyclization reaction.

-

Heat the reaction mixture to the desired temperature and monitor for completion.

-

Upon completion, quench the reaction and purify the resulting anhydrouridine intermediate.

Step 3: Hydrochlorination

-

Treat the anhydrouridine intermediate with dichlorodimethylsilane (Me2SiCl2).

-

Add FeCl3·6H2O and tetramethyldisiloxane (TMDSO) to mediate the hydrochlorination.

-

This step proceeds with high diastereoselectivity to form the tertiary alkyl chloride.

-

Isolate and purify the tertiary chloride intermediate.

Step 4: Dynamic Stereoselective Phosphoramidation

-

React the tertiary chloride intermediate with a crude mixture of a chlorophosphoramidate reagent.

-

Employ a chiral nucleophilic imidazole carbamate catalyst (e.g., 3 mol%) to control the stereochemistry of the reaction.

-

This dynamic stereoselective process results in a high diastereomeric ratio (97:3).[5]

-

Purify the final product, uprifosbuvir, via crystallization.

Characterization of Uprifosbuvir

The characterization of uprifosbuvir is essential to confirm its identity, purity, and quality. A combination of spectroscopic and chromatographic techniques is typically employed.

General Characterization Workflow

References

- 1. Uprifosbuvir - Wikipedia [en.wikipedia.org]

- 2. Understanding effect site pharmacology of uprifosbuvir, a hepatitis C virus nucleoside inhibitor: Case study of a multidisciplinary modeling approach in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficient synthesis of antiviral agent uprifosbuvir enabled by new synthetic methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient synthesis of antiviral agent uprifosbuvir enabled by new synthetic methods - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. New, Improved Synthesis of Uprifosbuvir - ChemistryViews [chemistryviews.org]

EV25: A Dual-Action Immunotherapeutic Approach Against Influenza Virus

An In-depth Technical Guide on the Core Antiviral Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

EV25, developed by Eradivir, represents a novel therapeutic strategy against influenza virus, moving beyond direct antiviral activity to actively engage the host's immune system.[1][2] This bispecific small molecule, also referred to in preclinical literature as zanDR, is engineered to offer a dual mechanism of action: direct inhibition of viral neuraminidase and targeted recruitment of endogenous antibodies to virions and infected cells.[1][3] Preclinical and early clinical data suggest that this approach leads to a more rapid and thorough reduction in viral load compared to conventional antiviral agents.[1][3] This guide provides a detailed technical overview of the core mechanism of action of EV25, summarizing key data, experimental protocols, and the underlying biological pathways.

Core Mechanism of Action: The BAiT™ Platform

EV25 is built upon the Bispecific Antigenic immuno-Therapy (BAiT™) platform, which combines a potent viral inhibitor with haptens that are recognized by pre-existing, naturally occurring antibodies in humans.[2][3][4]

-

Viral Targeting: The EV25 molecule includes a zanamivir moiety. Zanamivir is a potent inhibitor of influenza neuraminidase (NA), an enzyme crucial for the release of progeny virions from infected host cells.[1][3] By binding to NA on the surface of both free virus particles and infected cells, EV25 effectively blocks viral replication and spread.[1][2]

-

Immune Engagement: Covalently linked to the zanamivir component are two distinct haptens: dinitrophenyl (DNP) and L-rhamnose.[1][3] Virtually all humans possess naturally occurring, high-titer antibodies against these haptens.[3] When EV25 binds to a virus or an infected cell, it "paints" the surface with these haptens. This decoration allows for the recruitment of anti-DNP and anti-rhamnose IgG antibodies, which in turn opsonize the target and trigger a potent, localized immune response leading to the elimination of both the virus and the cells harboring it.[3]

This dual-action mechanism is designed to be effective even in late-stage infections and against strains that may be resistant to traditional neuraminidase inhibitors alone.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of EV25 and its analogs.

Table 1: Preclinical Efficacy of EV25 (zanDR) in Mice

| Parameter | EV25 (zanDR) | Oseltamivir | Zanamivir | Baloxavir | Control (PBS) | Reference |

| Viral Titer Reduction (24h post-treatment) | >10,000-fold | 0 to 100-fold | 0 to 100-fold | 0 to 100-fold | N/A | [1][5] |

| Survival Rate (10x LD50 challenge) | 100% | 20% | 40% | 60% | 0% | [1][5] |

Table 2: Phase 2a Clinical Trial Highlights (Attenuated H3N2 Influenza Challenge)

| Parameter | 300 mg EV25 (single dose) | Placebo | p-value | Reference |

| Median Viral Load AUC Reduction | 98% decrease | N/A | Not Stated | [3] |

| Lower Respiratory Tract Infection Incidence | 35.7% | 85.7% | 0.0065 | [3] |

| FLU-PRO© Total Score Reduction | Significant reduction in duration and severity | N/A | Not Stated | [3] |

Signaling and Action Pathway

The mechanism of EV25 involves a synthetically engineered bridge between the influenza virus and the host's humoral immune system. The following diagram illustrates this pathway.

Caption: Dual-action mechanism of EV25 targeting influenza.

Experimental Protocols

Detailed methodologies for the key experiments cited in the foundational research are provided below.

In Vivo Mouse Model of Influenza Infection

-

Animal Model: BALB/c mice, 6-8 weeks old.

-

Antibody Mimicry: To simulate the human humoral environment, mice are intraperitoneally injected with 6 g/kg of human intravenous immunoglobulin (IVIG) that has been cleared of endogenous anti-influenza antibodies. This establishes human-like titers of anti-DNP and anti-rhamnose antibodies.[5]

-

Infection: Mice are anesthetized and intranasally inoculated with a lethal dose (e.g., 10x LD50) of influenza virus (e.g., A/Puerto Rico/8/1934 (H1N1)).

-

Treatment: At a specified time post-infection (e.g., 72 hours), a single dose of EV25 (zanDR) or control substance (placebo, oseltamivir, zanamivir) is administered intranasally.

-

Monitoring: Mice are monitored daily for weight loss and survival for a period of 14-21 days.

-

Viral Load Quantification: On a specified day post-treatment (e.g., 24 hours), a subset of mice is euthanized. Lungs are harvested, homogenized, and viral titers are determined by plaque assay or TCID50 (Median Tissue Culture Infectious Dose) assay on Madin-Darby Canine Kidney (MDCK) cells.

Plaque Assay for Viral Titer Quantification

-

Cell Culture: Confluent monolayers of MDCK cells are prepared in 6-well plates.

-

Sample Preparation: Lung homogenates are serially diluted (10-fold dilutions) in a serum-free medium containing trypsin.

-

Infection: The growth medium is removed from the MDCK cells, and the cells are washed with PBS. The diluted virus samples are added to the wells and incubated for 1 hour to allow for viral adsorption.

-

Overlay: After incubation, the inoculum is removed, and the cells are overlaid with a mixture of agarose and growth medium.

-

Incubation: Plates are incubated at 37°C in a CO2 incubator for 2-3 days until plaques (zones of cell death) are visible.

-

Visualization and Counting: The cells are fixed with formaldehyde and stained with crystal violet. Plaques are counted, and the viral titer is calculated in plaque-forming units per milliliter (PFU/mL).

The workflow for preclinical evaluation is visualized in the diagram below.

References

- 1. A universal dual mechanism immunotherapy for the treatment of influenza virus infections [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. Targeted recruitment of immune effector cells for rapid eradication of influenza virus infections - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Activity of Antiviral Agent 25

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiviral agent 25, also identified as compound 6g in primary literature, has emerged as a significant covalent inhibitor of key SARS-CoV-2 proteases.[1][2][3][4] This technical guide provides a comprehensive overview of its chemical nature, inhibitory activity, and the experimental framework used to characterize its function. The information presented is intended to support further research and development efforts in the field of antiviral therapeutics.

Chemical Identity and Properties

This compound is a novel, non-peptide analog characterized as a 2,3,5-substituted[1][2][4]-thiadiazole.[1] Its unique structure allows it to act as a covalent inhibitor, forming a stable bond with its target enzymes.

| Identifier | Value |

| Compound Name | This compound (compound 6g) |

| CAS Number | 2761367-25-1 |

| Chemical Class | 2,3,5-substituted[1][2][4]-thiadiazole |

Biological Activity and Efficacy

The primary mechanism of action for this compound is the potent and covalent inhibition of two critical SARS-CoV-2 proteases: the 3C-like protease (3CLpro) and the papain-like protease (PLpro).[1][4] These enzymes are essential for viral replication, making them prime targets for antiviral intervention.

| Target | IC50 | EC50 |

| SARS-CoV-2 3CLpro | 0.118 µM[1][4] | 7.249 µM (in SARS-CoV-2 infected cells)[1][4] |

| SARS-CoV-2 PLpro | 0.448 µM[1][4] |

Inhibitory Concentration (IC50): The concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Effective Concentration (EC50): The concentration of the drug that gives a half-maximal response.

Experimental Protocols

The characterization of this compound involved a series of detailed experimental procedures to determine its inhibitory and antiviral activities. The following is a generalized description of the likely methodologies based on standard practices in the field.

Enzymatic Assays (IC50 Determination)

-

Recombinant Protein Expression and Purification: The target proteases, SARS-CoV-2 3CLpro and PLpro, were expressed in a suitable system (e.g., E. coli) and purified to homogeneity.

-

Fluorogenic Substrate Assay: The activity of the proteases was monitored using a fluorogenic substrate that releases a fluorescent signal upon cleavage.

-

Inhibition Assay: The purified enzyme was pre-incubated with varying concentrations of this compound for a defined period.

-

Reaction Initiation: The enzymatic reaction was initiated by the addition of the fluorogenic substrate.

-

Data Acquisition: The fluorescence intensity was measured over time using a plate reader.

-

IC50 Calculation: The initial reaction rates were plotted against the inhibitor concentration, and the data were fitted to a dose-response curve to determine the IC50 value.

Cell-Based Antiviral Assays (EC50 Determination)

-

Cell Culture: A suitable host cell line permissive to SARS-CoV-2 infection (e.g., Vero E6 cells) was cultured in appropriate media.

-

Compound Treatment: Cells were treated with a serial dilution of this compound.

-

Viral Infection: Following compound treatment, cells were infected with a known titer of SARS-CoV-2.

-

Incubation: The infected cells were incubated for a period sufficient to allow for viral replication (e.g., 24-48 hours).

-

Quantification of Viral Replication: The extent of viral replication was assessed using methods such as quantitative reverse transcription PCR (qRT-PCR) to measure viral RNA levels or a cytopathic effect (CPE) reduction assay.

-

EC50 Calculation: The percentage of viral inhibition was plotted against the compound concentration, and the data were fitted to a dose-response curve to determine the EC50 value.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved in the characterization and action of this compound, the following diagrams are provided.

References

Preliminary In Vitro Evaluation of Antiviral Agent 25 Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of Antiviral Agent 25, a novel compound with potential therapeutic applications against viral infections. This document details the experimental protocols, summarizes key quantitative data, and visualizes the proposed mechanism of action and experimental workflows.

Quantitative Data Summary

The antiviral activity and cytotoxicity of this compound were assessed against Influenza A virus (H1N1) and Herpes Simplex Virus 1 (HSV-1). The 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI) are presented in Table 1. The data indicates that this compound exhibits potent antiviral activity with a favorable safety profile in vitro.

Table 1: Antiviral Activity and Cytotoxicity of this compound

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Influenza A (H1N1) | MDCK | 2.5 | >100 | >40 |

| Herpes Simplex Virus 1 (HSV-1) | Vero | 5.8 | >100 | >17.2 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Lines and Virus Strains

-

Madin-Darby Canine Kidney (MDCK) cells were used for the propagation and antiviral testing of Influenza A/PR/8/34 (H1N1) virus.

-

Vero cells (African green monkey kidney) were utilized for the culture and evaluation of Herpes Simplex Virus 1 (HSV-1).

-

All cell lines were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

Cytotoxicity Assay

The potential cytotoxic effects of this compound on MDCK and Vero cells were determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

-

The culture medium was then replaced with fresh medium containing serial dilutions of this compound.

-

After 48 hours of incubation, the medium was removed, and MTT solution was added to each well.

-

Following a 4-hour incubation, the formazan crystals were dissolved in dimethyl sulfoxide (DMSO).

-

The absorbance was measured at 570 nm using a microplate reader.

-

The CC50 value, the concentration of the compound that reduces cell viability by 50%, was calculated from the dose-response curve.

Plaque Reduction Assay

The antiviral efficacy of this compound was evaluated using a plaque reduction assay.

-

Confluent monolayers of MDCK or Vero cells in 6-well plates were infected with the respective virus at a multiplicity of infection (MOI) of 0.01.

-

After a 1-hour adsorption period, the virus inoculum was removed, and the cells were washed with phosphate-buffered saline (PBS).

-

The cells were then overlaid with a mixture of 2X DMEM and 1.2% agarose containing various concentrations of this compound.

-

The plates were incubated for 48-72 hours until visible plaques formed.

-

The cells were fixed with 4% paraformaldehyde and stained with 0.1% crystal violet.

-

The number of plaques was counted, and the EC50 value, the concentration of the compound that inhibits plaque formation by 50%, was determined.

Visualizations

Proposed Mechanism of Action: Inhibition of Viral Entry

This compound is hypothesized to inhibit viral replication by targeting the early stages of viral entry into the host cell. The proposed mechanism involves the disruption of the viral envelope glycoprotein's interaction with host cell receptors, thereby preventing viral attachment and subsequent fusion.[1][2]

Caption: Proposed mechanism of this compound targeting viral entry.

Experimental Workflow for In Vitro Evaluation

The overall workflow for the in vitro assessment of this compound is depicted below. This process begins with the preparation of cell cultures and viral stocks, followed by parallel cytotoxicity and antiviral assays to determine the compound's efficacy and safety profile.

Caption: Workflow for the in vitro evaluation of this compound.

References

Molecular Docking Studies of Antiviral Agent Remdesivir with Viral Proteins: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the molecular docking studies of Remdesivir, a broad-spectrum antiviral agent, with key viral protein targets.[1] The focus is on its interactions with proteins from SARS-CoV-2, the virus responsible for COVID-19. Remdesivir is a prodrug that, once metabolized into its active triphosphate form, functions as an adenosine nucleotide analog.[1][2] This active form interferes with the viral RNA-dependent RNA polymerase (RdRp), leading to delayed chain termination and inhibition of viral replication.[1][3] Molecular docking simulations have been instrumental in elucidating the binding mechanisms and affinities of Remdesivir against various viral targets.[4][5]

Data Presentation: Quantitative Docking Results

The following tables summarize the quantitative data from various molecular docking studies, presenting the binding affinities and interaction scores of Remdesivir with different SARS-CoV-2 proteins. These values are crucial for comparing the potential efficacy of the agent against multiple targets.

Table 1: Binding Affinities of Remdesivir with Key SARS-CoV-2 Proteins. This table showcases the binding energy, a measure of the strength of the interaction between Remdesivir and its target proteins. A lower binding energy value typically indicates a more stable and favorable interaction.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Docking Software | Reference |

| RNA-dependent RNA Polymerase (RdRp) | 6M71 | -7.1 | AutoDock Vina | [4] |

| RNA-dependent RNA Polymerase (RdRp) | 7BTF | -6.5 | AutoDock Vina | [6] |

| Main Protease (Mpro) | 6LU7 | -7.9 | AutoDock Vina | [6] |

| Main Protease (Mpro) | --- | -7.8 | AutoDock Vina | [4] |

| Membrane Protein (Mprotein) | --- | -7.4 | AutoDock Vina | [4] |

| Spike Receptor Binding Domain | 7BZ5 | -6.54 | --- | [7] |

Table 2: MolDock Scores and Hydrogen Bond Interactions of Remdesivir. The MolDock score is another metric for evaluating binding affinity, while the identification of interacting residues provides insight into the specific molecular interactions that stabilize the drug-protein complex.

| Target Protein | PDB ID | MolDock Score | Interacting Amino Acid Residues | Reference |

| RNA-dependent RNA Polymerase (RdRp) | 6M71 | -160.418 | Arg553, Arg555, Thr556, Tyr619, Lys621, Cys622, Asp623 | [8] |

| Spike Protein | --- | -180.0 | Tyr204 | [8] |

Table 3: Comparative Binding Free Energy and Inhibition Constants. This table compares the binding free energy of Remdesivir to that of the natural substrate (ATP) for RdRp and provides the calculated inhibition constant (Ki). The relative binding free energy indicates how effectively Remdesivir can compete with the natural substrate.

| Ligand | Target Protein | Relative Binding Free Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | Reference |

| Remdesivir | RdRp | -8.28 ± 0.65 | --- | [9] |

| ATP (Natural Substrate) | RdRp | -4.14 ± 0.89 | --- | [9] |

| Remdesivir | Spike Receptor Binding Domain | --- | 0.0083 | [7] |

Experimental Protocols: Molecular Docking Methodology

The following protocols outline the typical computational steps involved in the molecular docking of Remdesivir with its viral protein targets. These methodologies are synthesized from various in silico studies.[4][8][10]

1. Protein and Ligand Preparation:

-

Target Protein Acquisition: The three-dimensional crystallographic structures of viral target proteins, such as SARS-CoV-2 RdRp (PDB ID: 6M71, 7BTF) and Main Protease (PDB ID: 6LU7), are retrieved from the Protein Data Bank (PDB).[8][10]

-

Protein Preparation: The protein structures are prepared for docking. This involves removing water molecules, ions, and any co-crystallized ligands.[10] Hydrogen atoms are added, and the protein structure is energy minimized using a force field (e.g., OPLS 2005) to relieve any steric clashes.[10] This step is typically performed using software like Schrödinger's Protein Preparation Wizard or Swiss-PDB Viewer.[10][11]

-

Ligand Preparation: The 3D structure of Remdesivir is obtained from a chemical database like PubChem or synthesized in silico. The ligand is prepared by assigning correct bond orders, adding hydrogens, and generating a low-energy conformation. This is often done using tools integrated within docking software packages.

2. Docking Simulation:

-

Grid Generation: A binding site is defined on the target protein. This is typically the known active site or a pocket identified by binding site prediction algorithms. A grid box is generated around this site to define the search space for the ligand. For example, a grid with a resolution of 0.30 Å may be used.[8]

-

Molecular Docking Execution: Docking is performed using software such as AutoDock Vina, Glide, or MolDock.[4][8][11] The ligand is treated as flexible, while the protein is generally kept rigid.[11] The software systematically samples different conformations and orientations of the ligand within the defined grid box.

-

Scoring and Pose Selection: The software's scoring function calculates the binding affinity (e.g., in kcal/mol) for each generated pose. The number of docking runs is typically set to a value sufficient for robust sampling (e.g., 10 runs).[8] The final poses are ranked based on their scores, and the top-ranked pose with the lowest binding energy is selected for further analysis.[8]

3. Post-Docking Analysis:

-

Interaction Analysis: The best-docked complex is visualized to analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between Remdesivir and the protein's active site residues. This is done using visualization software like PyMOL or Biovia Discovery Studio.[10]

-

Validation (Optional but Recommended): To validate the docking protocol, the co-crystallized ligand (if available) can be removed from the protein and re-docked. The protocol is considered reliable if the root-mean-square deviation (RMSD) between the re-docked pose and the original crystal pose is low (typically < 2.0 Å).

Mandatory Visualization

The following diagrams illustrate key workflows and mechanisms related to the in silico analysis and antiviral action of Remdesivir.

References

- 1. Remdesivir - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Remdesivir Strongly Binds to RNA-Dependent RNA Polymerase, Membrane Protein, and Main Protease of SARS-CoV-2: Indication From Molecular Modeling and Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Remdesivir Strongly Binds to Both RNA-Dependent RNA Polymerase and Main Protease of SARS-CoV-2: Evidence from Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pjmhsonline.com [pjmhsonline.com]

- 8. Molecular Docking Reveals Ivermectin and Remdesivir as Potential Repurposed Drugs Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. preprints.org [preprints.org]

- 10. biorxiv.org [biorxiv.org]

- 11. Design of novel pyrimidine based remdesivir analogues with dual target specificity for SARS CoV-2: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacokinetics and ADMET Profile of Antiviral Agent 25: A Technical Guide

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of Antiviral Agent 25. The information presented herein is intended for researchers, scientists, and drug development professionals to support the advancement of this promising antiviral candidate.

In Vitro ADMET Profile

The in vitro ADMET studies are crucial for the early assessment of a drug candidate's viability, helping to identify potential liabilities and guide medicinal chemistry efforts.[1][2][3][4]

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Method |

| Molecular Weight | 450.5 g/mol | LC-MS |

| pKa | 8.2 (basic) | Potentiometric titration |

| LogP | 2.8 | Shake-flask method |

| Aqueous Solubility | 75 µg/mL | Kinetic solubility assay |

The metabolic stability of this compound was evaluated in human and rat liver microsomes.[5][6][7][8][9] The results, summarized in Table 2, indicate moderate metabolic stability.

Table 2: Metabolic Stability of this compound in Liver Microsomes

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | 35 | 45 |

| Rat | 28 | 58 |

Experimental Protocol: Microsomal Stability Assay [5][7]

-

Test System: Pooled human or rat liver microsomes.[7]

-

Incubation: this compound (1 µM) was incubated with liver microsomes (0.5 mg/mL protein) in a phosphate buffer (100 mM, pH 7.4) at 37°C.[5][7]

-

Reaction Initiation: The metabolic reaction was initiated by the addition of an NADPH-regenerating system.[5][7]

-

Time Points: Aliquots were taken at 0, 5, 15, 30, and 45 minutes.[9]

-

Reaction Termination: The reaction was stopped by adding cold acetonitrile.

-

Analysis: The concentration of the remaining parent compound was quantified by LC-MS/MS.[5]

-

Data Analysis: The half-life (t½) and intrinsic clearance (CLint) were calculated from the rate of disappearance of the parent compound.[5]

The potential of this compound to inhibit major human CYP450 isoforms was assessed.[10][11][12][13][14] The IC50 values are presented in Table 3.

Table 3: CYP450 Inhibition Profile of this compound

| CYP Isoform | IC50 (µM) |

| CYP1A2 | > 50 |

| CYP2C9 | > 50 |

| CYP2C19 | 25 |

| CYP2D6 | > 50 |

| CYP3A4 | 15 |

Experimental Protocol: CYP450 Inhibition Assay [10][12]

-

Test System: Human liver microsomes.[12]

-

Substrates: Isoform-specific probe substrates were used.

-

Incubation: this compound at various concentrations was co-incubated with human liver microsomes and a specific CYP substrate.

-

Analysis: The formation of the substrate's metabolite was measured by LC-MS/MS.[10]

-

Data Analysis: IC50 values were determined by measuring the concentration of this compound that caused a 50% reduction in metabolite formation.[10]

The extent of binding of this compound to plasma proteins was determined using rapid equilibrium dialysis.[15][16][17][18]

Table 4: Plasma Protein Binding of this compound

| Species | Protein Binding (%) |

| Human | 92.5 |

| Rat | 88.1 |

Experimental Protocol: Plasma Protein Binding (Rapid Equilibrium Dialysis) [15][16][17]

-

Apparatus: A rapid equilibrium dialysis (RED) device with a semi-permeable membrane was used.[18]

-

Procedure: Plasma containing this compound was placed in one chamber, and buffer in the other. The plate was incubated at 37°C until equilibrium was reached.[15]

-

Analysis: The concentrations of this compound in both the plasma and buffer chambers were measured by LC-MS/MS to determine the bound and free fractions.[16]

The potential for cardiac liability was assessed through a hERG inhibition assay.[19][20][21][22][23]

Table 5: hERG Inhibition of this compound

| Assay | IC50 (µM) |

| Patch Clamp | > 30 |

Experimental Protocol: hERG Inhibition Assay (Automated Patch Clamp) [21][22]

-

Test System: HEK-293 cells stably expressing the hERG channel.[21]

-

Method: Whole-cell voltage clamp mode was used on an automated patch-clamp system.[22]

-

Procedure: The cells were exposed to increasing concentrations of this compound, and the hERG tail current was measured.

-

Data Analysis: The concentration-dependent inhibition of the hERG current was used to calculate the IC50 value.[21]

In Vivo Pharmacokinetics in Rats

Pharmacokinetic studies were conducted in Sprague Dawley rats to understand the in vivo disposition of this compound.[24][25][26][27][28]

Following intravenous and oral administration, the plasma concentrations of this compound were determined at various time points.

The key pharmacokinetic parameters of this compound in rats are summarized in Table 6.

Table 6: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| Cmax (ng/mL) | 850 | 450 |

| Tmax (h) | 0.1 | 1.0 |

| AUC (ng*h/mL) | 1200 | 2400 |

| t½ (h) | 4.5 | 5.0 |

| CL (mL/min/kg) | 15 | - |

| Vd (L/kg) | 5.8 | - |

| Bioavailability (%) | - | 40 |

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats [24][25]

-

Animals: Male Sprague Dawley rats were used.[24]

-

Dosing: this compound was administered as a single intravenous bolus or by oral gavage.

-

Blood Sampling: Blood samples were collected from the tail vein at predetermined time points post-dosing.[24]

-

Sample Processing: Plasma was separated by centrifugation and stored at -80°C until analysis.[24]

-

Analysis: Plasma concentrations of this compound were determined by a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the pharmacokinetic parameters.

Visualizations

Caption: Overview of the preclinical ADMET screening cascade.

Caption: Experimental workflow for an in vivo pharmacokinetic study.

Caption: Potential for DDI via CYP3A4 inhibition.

Conclusion

This compound demonstrates a preclinical ADMET and pharmacokinetic profile that supports its continued development. It exhibits moderate metabolic stability and bioavailability, with a low risk of significant CYP450 or hERG-related liabilities at therapeutic concentrations. The in vivo studies in rats provide a foundational understanding of its pharmacokinetic behavior. Further studies are warranted to fully characterize its safety and efficacy profile.

References

- 1. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

- 2. In vitro approaches to evaluate ADMET drug properties. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 6. Metabolic Stability Assays [merckmillipore.com]

- 7. mercell.com [mercell.com]

- 8. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 10. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]

- 12. enamine.net [enamine.net]

- 13. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 15. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. enamine.net [enamine.net]

- 17. Plasma Protein Binding Assay (Equilibrium Dialysis) | Bienta [bienta.net]

- 18. RED Device: Plasma Protein Binding Equilibrium Dialysis | Thermo Fisher Scientific - US [thermofisher.com]

- 19. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]

- 20. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 21. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 22. hERG Safety Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 23. reactionbiology.com [reactionbiology.com]

- 24. In vivo pharmacokinetic study in rats [bio-protocol.org]

- 25. 3.8. In Vivo Pharmacokinetics Studies in Rats [bio-protocol.org]

- 26. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]

- 27. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Whitepaper: The Impact of Antiviral Agent 25 on Host-Pathogen Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Antiviral Agent 25, a novel small molecule inhibitor targeting the host-pathogen interface. We present its mechanism of action, key experimental data, and detailed protocols for its evaluation. This compound has demonstrated potent, broad-spectrum activity against a range of RNA viruses in preclinical models. This document serves as a resource for researchers engaged in the discovery and development of next-generation antiviral therapeutics.

Introduction

The emergence of novel viral threats and the development of resistance to existing antiviral drugs underscore the urgent need for new therapeutic strategies. One promising approach is to target host factors that are essential for viral replication, as this may offer a higher barrier to resistance. This compound is a first-in-class investigational drug that modulates host-pathogen interactions to suppress viral propagation. This document details the current understanding of its antiviral activity and mechanism of action.

Mechanism of Action: Targeting the Viral RNA Polymerase Complex

This compound is a non-nucleoside inhibitor that allosterically targets the viral RNA-dependent RNA polymerase (RdRp) complex. By binding to a conserved pocket on the polymerase, it induces a conformational change that prevents the initiation of viral RNA synthesis. This targeted action minimizes off-target effects on host cellular processes, resulting in a favorable safety profile.

Mechanism of EV25 as a bispecific small molecule therapeutic

An In-Depth Guide to the Mechanism of EV25, a Bispecific Small Molecule Therapeutic

Executive Summary

EV25 is a first-in-class, clinical-stage, bispecific small molecule therapeutic developed by Eradivir for the treatment of influenza.[1][2][3] Built upon the proprietary Bispecific Antigenic immuno-Therapy (BAiT) platform, EV25 employs a novel, dual-action mechanism that combines direct antiviral activity with targeted recruitment of the patient's innate immune system.[4][5][6] This approach has demonstrated the potential to clear the influenza virus more rapidly and effectively than the current standard of care, even when treatment is initiated at advanced stages of infection.[7][8] Preclinical studies have shown viral clearance within 24 hours and a therapeutic window of up to 96 hours post-infection.[1][2][5][7] A recent Phase 2a clinical trial further validated its safety and efficacy, demonstrating a significant reduction in both viral load and symptoms in influenza-infected participants.[4][9][10][11] This document provides a detailed technical overview of EV25's mechanism of action, supported by preclinical and clinical data, experimental protocols, and visual diagrams of its core processes.

Core Mechanism of Action: A Dual-Pronged Approach

EV25's therapeutic strategy is distinguished by its ability to simultaneously inhibit viral function and orchestrate a potent, targeted immune response. This is achieved through a single small molecule engineered with two distinct functional domains.[3][7][12]

Direct Antiviral Inhibition

The first component of EV25's mechanism is a high-affinity Neuraminidase Targeting Ligand (NTL).[8] This ligand binds to and inhibits the viral neuraminidase enzyme, which is expressed on the surface of both free influenza virions and virus-infected host cells.[7] Neuraminidase is critical for the release of newly synthesized virus particles from infected cells, and its inhibition prevents the spread of the infection. This direct antiviral action is a clinically validated strategy for treating influenza.

Targeted Immune System Recruitment

The second, and more innovative, aspect of EV25's mechanism is its ability to "paint" a target on the virus and infected cells, marking them for destruction by the innate immune system.[6][8] This is accomplished via two immunogenic payloads, or haptens—dinitrophenyl (DNP) and rhamnose—that are chemically linked to the NTL.[8]

The mechanism unfolds as follows:

-

Binding: The NTL portion of EV25 binds to neuraminidase on an infected cell or a free virion.

-

Hapten Display: This binding event presents the DNP and rhamnose haptens on the surface of the viral or cellular target.

-

Antibody Decoration: All humans possess abundant, naturally occurring anti-DNP and anti-rhamnose antibodies.[8] These antibodies recognize and bind to their respective haptens, effectively "decorating" the virus or infected cell.[8]

-

Immune Cell Engagement: This coating of antibodies serves as a beacon for cytotoxic immune cells, primarily Natural Killer (NK) cells and activated macrophages.[8]

-

Target Elimination: The immune cells are triggered via their Fc receptors, which bind to the antibody-coated target, initiating effector functions like antibody-dependent cell-mediated cytotoxicity (ADCC) and phagocytosis to rapidly kill the virus and eliminate the infected cells.[8]

This targeted recruitment of a patient's own immune cells facilitates a rapid and selective clearance of the disease.[3][6]

Caption: Mechanism of Action for the bispecific small molecule EV25.

Quantitative Data Presentation

Data from both preclinical models and human clinical trials underscore the potency and efficacy of EV25.

Table 1: Summary of Preclinical Efficacy of EV25

| Parameter | Result | Source |

| Viral Clearance | Eliminates detectable virus from lungs | [2][5] |

| Time to Clearance | Within 24 hours of a single dose | [7][12] |

| Therapeutic Window | Effective when administered up to 96 hours post-infection | [1][5][7] |

| Comparative Efficacy | Faster acting and more effective than Tamiflu or Xofluza in advanced infections | [8] |

| Breadth of Activity | Effective against multiple flu strains, including pandemic and resistant strains | [2][5] |

Table 2: Key Results from Phase 2a Clinical Trial (300 mg EV25 vs. Placebo)

| Parameter | Result | p-value | Source |

| Median Viral Load Reduction (AUC) | 98% decrease compared to placebo | Not Stated | [4][10][11] |

| Symptom Score Reduction | Significant reduction in total symptom duration and severity (FLU-PRO© AUC) | Not Stated | [4][10][11] |

| Lower Respiratory Tract Infection | 35.7% in EV25 group vs. 85.7% in placebo group | 0.0065 | [4][10][11] |

| Safety and Tolerability | Generally safe and well-tolerated with no dose-dependent safety trends | N/A | [4][10] |

Experimental Protocols

While specific, detailed protocols are proprietary, the design of the key clinical study has been publicly disclosed.

Phase 1/2a First-In-Human (FIH) Trial Protocol

The clinical evaluation of EV25 was initiated as a FIH, Phase 1/2a, single-center, randomized, double-blind, placebo-controlled, single ascending dose (SAD) study.[10][11][13] The study was designed in two parts to systematically evaluate the therapeutic.

-

Part 1: Safety and Tolerability in Healthy Adults

-

Objective: To assess the safety, tolerability, and pharmacokinetics of single ascending doses of EV25.

-

Population: Healthy adult volunteers.

-

Methodology: Participants were enrolled in cohorts and received a single dose of either EV25 or a placebo. Dose escalation in subsequent cohorts was guided by a safety review committee's evaluation of the data from the previous dose level.[2][5]

-

-

Part 2: Efficacy in an Influenza Challenge Model

-

Objective: To evaluate the safety, pharmacodynamics, and preliminary efficacy of EV25.

-

Population: Healthy adult volunteers.

-

Methodology: Participants were intentionally inoculated with an attenuated H3N2 influenza virus.[10][13] Following infection, they were treated with a single dose of EV25 (e.g., 300 mg) or a placebo.[4][10] Key endpoints included viral load measurements and influenza symptom scores (FLU-PRO©) over the course of the infection.[4][11]

-

Caption: Workflow for the Phase 1/2a clinical trial of EV25.

Summary and Future Directions

EV25 represents a significant advancement in antiviral therapy by integrating direct viral inhibition with the targeted power of the host immune system. Its unique bispecific small molecule design has demonstrated robust efficacy in preclinical models and promising safety and activity in early human trials.[9] The significant reduction in viral load and symptoms, coupled with a favorable safety profile, strongly supports its continued development.[4]

Eradivir is planning to advance EV25 into a larger Phase 2b trial to further evaluate dosing and efficacy in a broader patient population.[4][10] Furthermore, the underlying BAiT platform is highly modular. By altering the targeting ligand, this technology can be leveraged to develop novel therapeutics for a myriad of other diseases, with candidates for Respiratory Syncytial Virus (RSV) and Dengue Fever already under evaluation.[3][4]

References

- 1. bioengineer.org [bioengineer.org]

- 2. news-medical.net [news-medical.net]

- 3. Biotech company Eradivir is developing lead drug EV25 to treat influenza [pressreleasehub.pa.media]

- 4. Eradivir’s EV25 Shows Promising Results in Phase 2a Trial for the Treatment of Influenza - BioSpace [biospace.com]

- 5. Eradivir announces Phase 2 human challenge study of EV25 in [globenewswire.com]

- 6. Eradivir [eradivir.com]

- 7. Eradivir’s EV25 therapeutic proven to reduce advanced-stage influenza viral loads faster, more thoroughly in preclinical studies than current therapies - News [purdue.edu]

- 8. Research – Eradivir [eradivir.com]

- 9. Media – Eradivir [eradivir.com]

- 10. eradivir.com [eradivir.com]

- 11. morningstar.com [morningstar.com]

- 12. Biotech company Eradivir is developing lead drug EV25 to treat influenza - News [purdue.edu]

- 13. Eradivir's EV25 reduces influenza symptoms in Phase IIa trial [clinicaltrialsarena.com]

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of Antiviral Agent 25 Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery and development of novel antiviral therapeutics are paramount to combating the global threat of viral diseases. High-throughput screening (HTS) serves as a cornerstone in this endeavor, enabling the rapid evaluation of large chemical libraries to identify promising lead compounds. This document provides detailed application notes and standardized protocols for the high-throughput screening of analogs of a proprietary compound, designated "Antiviral Agent 25," against a target virus.

The described assays are designed to be robust, scalable, and adaptable for various viral targets and compound libraries. They encompass both cell-based and target-based screening approaches to provide a comprehensive assessment of the antiviral potential and mechanism of action of the tested compounds. Methodologies for data analysis and quality control are also presented to ensure the reliability and reproducibility of the screening results.

Data Presentation

Effective data management and clear presentation are critical for the interpretation of HTS results and the selection of hit compounds for further development. The following tables provide templates for summarizing quantitative data from primary screens, dose-response assays, and cytotoxicity assessments.

Table 1: Summary of Primary High-Throughput Screening Results

| Compound ID | Analog Series | Concentration (µM) | % Inhibition (Replicate 1) | % Inhibition (Replicate 2) | Average % Inhibition | Z'-factor |

| AV-25-001 | A | 10 | 95.2 | 93.8 | 94.5 | 0.85 |

| AV-25-002 | A | 10 | 88.7 | 90.1 | 89.4 | 0.85 |

| AV-25-003 | B | 10 | 55.3 | 58.9 | 57.1 | 0.85 |

| AV-25-004 | B | 10 | 12.5 | 15.3 | 13.9 | 0.85 |

| AV-25-005 | C | 10 | 98.1 | 97.5 | 97.8 | 0.85 |

Table 2: Dose-Response and Cytotoxicity Data for Hit Compounds

| Compound ID | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| AV-25-001 | 1.2 | >100 | >83.3 |

| AV-25-002 | 3.5 | 85.2 | 24.3 |

| AV-25-005 | 0.8 | >100 | >125 |

Experimental Protocols

The following protocols describe standard methodologies for primary screening, dose-response analysis, and cytotoxicity assessment of this compound analogs.

Protocol 1: Cell-Based Cytopathic Effect (CPE) Inhibition Assay

This assay is a common method for screening antiviral compounds by measuring the ability of a compound to protect host cells from virus-induced cell death.[1][2]

Materials:

-

Host cell line susceptible to the target virus (e.g., Vero E6, A549)

-

Target virus stock with a known titer

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Compound library of this compound analogs dissolved in DMSO

-

384-well clear-bottom cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Positive control antiviral compound

-

Negative control (DMSO)

Procedure:

-

Cell Seeding: Seed host cells into 384-well plates at a pre-determined density (e.g., 5,000 cells/well) and incubate overnight at 37°C with 5% CO2.[2]

-

Compound Addition: Add the this compound analogs to the cell plates at a final concentration of 10 µM. Include wells with the positive control and DMSO-only negative controls.

-

Virus Infection: Infect the cells with the target virus at a multiplicity of infection (MOI) of 0.01.[2] Include uninfected cell control wells.

-

Incubation: Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).

-

Cell Viability Measurement: Add a cell viability reagent to each well and measure the luminescence or fluorescence using a plate reader.

-

Data Analysis:

-

Normalize the data to the uninfected cell controls (100% viability) and the virus-infected controls (0% viability).

-

Calculate the percentage of CPE inhibition for each compound.

-

Determine the Z'-factor to assess assay quality. An excellent assay for HTS has a Z' value between 0.5 and 1.0.[3]

-

Protocol 2: Enzyme-Inhibition Assay

This target-based assay is used to identify compounds that directly inhibit a key viral enzyme, such as a protease or polymerase.[4][5][6]

Materials:

-

Purified recombinant viral enzyme

-

Fluorogenic or colorimetric substrate for the enzyme

-

Assay buffer

-

Compound library of this compound analogs dissolved in DMSO

-

384-well black or clear microplates

-

Positive control enzyme inhibitor

-

Negative control (DMSO)

Procedure:

-

Compound Dispensing: Dispense the this compound analogs into the wells of a 384-well plate.

-

Enzyme Addition: Add the purified viral enzyme to each well and incubate for a short period to allow for compound binding.

-

Substrate Addition: Initiate the enzymatic reaction by adding the substrate to all wells.

-

Signal Detection: Measure the fluorescence or absorbance over time using a plate reader.

-

Data Analysis:

-

Calculate the initial reaction velocity for each well.

-

Normalize the data to the uninhibited enzyme controls (100% activity) and the background controls (no enzyme).

-

Calculate the percentage of enzyme inhibition for each compound.

-

Protocol 3: Dose-Response and Cytotoxicity Assays

Compounds that show significant activity in the primary screen ("hits") are further characterized in dose-response and cytotoxicity assays to determine their potency and therapeutic window.

Dose-Response Assay (EC50 Determination):

-

Perform the primary screening assay (either CPE inhibition or enzyme inhibition) with a serial dilution of the hit compounds (e.g., 10-point, 3-fold dilutions).

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic regression model to determine the half-maximal effective concentration (EC50).

Cytotoxicity Assay (CC50 Determination):

-

Seed host cells in a 384-well plate as in the CPE assay.

-

Add a serial dilution of the hit compounds to the cells.

-

Incubate for the same duration as the CPE assay.

-

Measure cell viability using a suitable reagent.

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Fit the data to determine the half-maximal cytotoxic concentration (CC50).

Selectivity Index (SI) Calculation:

-

Calculate the SI by dividing the CC50 by the EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window.

Visualizations

The following diagrams illustrate key concepts and workflows in the high-throughput screening of this compound analogs.

Caption: Conceptual signaling pathway of viral infection and potential points of inhibition.

Caption: Experimental workflow for HTS and lead identification.

Caption: Logical relationships between HTS components.

References

- 1. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | A High Throughput Assay for Screening Host Restriction Factors and Antivirals Targeting Influenza A Virus [frontiersin.org]

- 4. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. High throughput screening for drugs that inhibit 3C-like protease in SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Plaque Reduction Assay: Evaluating Antiviral Agent 25

For Researchers, Scientists, and Drug Development Professionals

Introduction

The plaque reduction assay is a fundamental and widely utilized method in virology for quantifying the infectivity of a lytic virus and assessing the efficacy of antiviral compounds. This assay determines the concentration of an antiviral agent required to reduce the number of viral plaques by a specific percentage, typically 50% (IC₅₀). These application notes provide a detailed protocol for utilizing the plaque reduction assay to evaluate the antiviral activity of a novel compound, designated Antiviral Agent 25.

The plaque reduction neutralization test (PRNT) is considered the "gold standard" for detecting and measuring antibodies that can neutralize viruses.[1] The underlying principle of this assay is that the number of plaques, or zones of cell death caused by viral replication, will decrease in the presence of an effective antiviral agent.[2] By testing a range of concentrations of the antiviral compound, a dose-response curve can be generated, allowing for the determination of its inhibitory concentration.

Principle of the Assay

The plaque reduction assay involves infecting a confluent monolayer of susceptible host cells with a predetermined amount of virus in the presence of varying concentrations of the antiviral agent. After an incubation period to allow for viral entry and replication, the cells are covered with a semi-solid overlay medium. This overlay restricts the spread of progeny virions to adjacent cells, resulting in the formation of localized zones of infected cells, known as plaques.[3] Following a further incubation period, the plaques are visualized, typically by staining the cell monolayer, and counted. The percentage of plaque reduction is then calculated relative to a virus-only control.

Materials and Reagents

-

Host Cells: A cell line susceptible to the virus of interest (e.g., Vero cells, MDCK cells).

-

Virus Stock: A well-characterized and titered stock of the lytic virus.

-

This compound: Stock solution of known concentration.

-

Cell Culture Medium: Appropriate medium for the host cells (e.g., Dulbecco's Modified Eagle Medium - DMEM).

-

Fetal Bovine Serum (FBS): For cell culture.

-

Trypsin-EDTA: For cell detachment.

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

Semi-solid Overlay Medium: e.g., Medium containing 1% methylcellulose or agarose.

-

Staining Solution: e.g., 0.1% Crystal Violet in 20% ethanol.

-

Fixing Solution: e.g., 10% formalin in PBS.

-

Sterile multi-well plates (e.g., 6-well or 24-well).

-

Sterile serological pipettes and pipette tips.

-

CO₂ incubator (37°C, 5% CO₂).

-

Microscope.

Experimental Protocol

Day 1: Cell Seeding

-

Culture and expand the host cells in appropriate cell culture flasks.

-

On the day before the assay, detach the cells using Trypsin-EDTA and perform a cell count.

-

Seed the cells into multi-well plates at a density that will result in a confluent monolayer on the following day. For example, for a 24-well plate, seed approximately 5 x 10⁵ cells per well in 1 mL of complete culture medium.

-

Incubate the plates overnight in a CO₂ incubator.

Day 2: Virus Infection and Treatment

-

Prepare Serial Dilutions of this compound:

-

Prepare a series of dilutions of this compound in serum-free cell culture medium. The concentration range should be chosen to bracket the expected IC₅₀ value. A common approach is to use two-fold or ten-fold serial dilutions.[4]

-

-

Prepare Virus Inoculum:

-

Dilute the virus stock in serum-free medium to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units, PFU, per well).

-

-

Infection and Treatment:

-

Aspirate the culture medium from the confluent cell monolayers.

-

Wash the monolayers once with sterile PBS.

-

In separate tubes, mix equal volumes of the diluted virus and each dilution of this compound. Also, prepare a virus control (virus mixed with medium) and a cell control (medium only).

-

Incubate the virus-antiviral mixtures at 37°C for 1 hour to allow the agent to interact with the virus.

-

Add the mixtures to the respective wells of the cell culture plate (e.g., 200 µL per well for a 24-well plate).

-

Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

-

Day 2-5: Overlay and Incubation

-

Overlay Application:

-

Carefully aspirate the inoculum from each well.

-

Gently add 1 mL of the semi-solid overlay medium to each well. The overlay should be at a temperature that does not harm the cells (e.g., ~40-42°C for agarose overlays).

-

-

Incubation:

-

Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation, which can range from 2 to 10 days depending on the virus.

-

Day 5-7: Plaque Visualization and Counting

-

Fixation and Staining:

-

After the incubation period, fix the cells by adding a fixing solution (e.g., 10% formalin) to each well and incubating for at least 30 minutes.

-

Carefully remove the overlay and the fixing solution.

-

Stain the cell monolayer with a staining solution (e.g., 0.1% Crystal Violet) for 15-30 minutes.

-

Gently wash the wells with water to remove excess stain and allow the plates to air dry.

-

-

Plaque Counting:

-

Count the number of plaques in each well. Plaques will appear as clear zones against a background of stained, uninfected cells.

-

Data Presentation

The quantitative data from the plaque reduction assay should be summarized in a clear and structured table to facilitate comparison and analysis.

Table 1: Plaque Reduction by this compound

| Concentration of this compound (µM) | Plaque Count (Well 1) | Plaque Count (Well 2) | Average Plaque Count | % Plaque Reduction |

| 0 (Virus Control) | 85 | 91 | 88 | 0% |

| 0.1 | 78 | 82 | 80 | 9.1% |

| 1 | 55 | 61 | 58 | 34.1% |

| 10 | 22 | 28 | 25 | 71.6% |

| 50 | 5 | 9 | 7 | 92.0% |

| 100 | 0 | 1 | 0.5 | 99.4% |

| Cell Control | 0 | 0 | 0 | 100% |

Calculation of % Plaque Reduction:

% Plaque Reduction = [ (Average plaque count in virus control - Average plaque count in treated well) / Average plaque count in virus control ] x 100

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the experimental process and the hypothetical mechanism of action of this compound, the following diagrams have been generated using the DOT language.

Caption: Workflow of the Plaque Reduction Assay.

Caption: Hypothetical Mechanism of Action of this compound.

Conclusion

The plaque reduction assay is a robust and reliable method for assessing the in vitro efficacy of antiviral compounds like this compound. The detailed protocol and data presentation guidelines provided in these application notes are intended to assist researchers in obtaining accurate and reproducible results. The visualization of the experimental workflow and the proposed mechanism of action for this compound offer a comprehensive understanding of the assay and the potential therapeutic strategy. Further studies would be required to elucidate the precise molecular interactions and confirm the inhibitory mechanism of this novel antiviral agent.

References

- 1. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]

- 2. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 3. bioagilytix.com [bioagilytix.com]

- 4. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

Application Notes & Protocols: Establishing In Vivo Mouse Models for Antiviral Agent 25 Evaluation

Introduction

The development of novel antiviral therapeutics requires a robust preclinical evaluation pipeline to assess efficacy, safety, and pharmacokinetics before advancing to human clinical trials.[1] In vivo animal models are an indispensable bridge between initial in vitro studies and human trials.[1] Laboratory mice are frequently the model of choice for the initial stages of in vivo evaluation due to their small size, low cost, availability, and the existence of a wide range of well-characterized strains.[2][3] These models allow for the controlled study of viral pathogenesis, host immune responses, and the therapeutic potential of new antiviral compounds in a living organism.

This document provides detailed application notes and protocols for establishing in vivo mouse models to evaluate "Antiviral Agent 25," a novel investigational therapeutic. For the purpose of these protocols, we will use a mouse-adapted influenza A virus model, a common system for testing antiviral efficacy.[2][3]

1. Overall Experimental Workflow

The evaluation of an antiviral agent in a mouse model follows a structured workflow, from initial model selection and pilot studies to definitive efficacy, pharmacokinetic, and toxicity assessments.

References

- 1. Animal Modeling Services for Antiviral Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 2. starrlifesciences.com [starrlifesciences.com]

- 3. Methods for Evaluation of Antiviral Efficacy Against Influenza Virus Infections in Animal Models | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for Intranasal Delivery of Antiviral Agent 25 in Preclinical Studies

Introduction

Antiviral Agent 25 is a novel synthetic small molecule demonstrating potent in vitro activity against a broad spectrum of respiratory viruses. Its mechanism of action involves the inhibition of viral replication through the activation of the Toll-like receptor 7 (TLR7) signaling pathway, leading to the induction of a robust innate immune response. Intranasal administration is the preferred route for targeting respiratory infections, as it allows for direct delivery to the primary site of viral entry and replication, potentially reducing systemic side effects and improving therapeutic efficacy.[1][2] These application notes provide detailed protocols for the formulation, preclinical administration, and evaluation of this compound for intranasal delivery.

Formulation of this compound

The intranasal formulation of this compound is a sterile, isotonic aqueous solution designed for optimal deposition and absorption in the nasal cavity. The components of the formulation are selected to enhance stability and bioavailability while minimizing local irritation.

Table 1: Composition of this compound Intranasal Formulation

| Component | Concentration (w/v) | Purpose |

| This compound | 1.0% | Active Pharmaceutical Ingredient |

| Hydroxypropyl Methylcellulose (HPMC) | 0.5% | Mucoadhesive and viscosity-enhancing agent |

| Polysorbate 80 | 0.1% | Solubilizing agent and stabilizer |

| Sodium Chloride | 0.9% | Isotonicity agent |

| Phosphate Buffer (pH 6.5) | q.s. to 100% | Buffering agent |

| Sterile Water for Injection | q.s. to 100% | Vehicle |

Protocol 1: Preparation of this compound Intranasal Formulation

-

In a sterile vessel, dissolve the required amount of sodium chloride in approximately 80% of the final volume of sterile water for injection.

-

Add the phosphate buffer to achieve a pH of 6.5.

-

Slowly add the hydroxypropyl methylcellulose while stirring until fully dissolved. This may take up to 30 minutes.

-

In a separate sterile container, dissolve the this compound in Polysorbate 80.

-

Add the this compound solution to the HPMC solution and mix thoroughly.

-

Adjust the final volume with sterile water for injection.

-

Filter the final solution through a 0.22 µm sterile filter.

-

Store the formulation at 2-8°C, protected from light.

Preclinical Efficacy Studies

The efficacy of the this compound intranasal formulation is evaluated in a lethal challenge model of respiratory virus infection in K18-hACE2 mice.[1]

Protocol 2: In Vivo Efficacy Evaluation in a Mouse Model

-

Animal Model: Use 8-10 week old K18-hACE2 transgenic mice.

-

Acclimatization: Acclimatize the animals for at least 7 days before the start of the experiment.

-

Groups: Divide the animals into the following groups (n=10 per group):

-

Group 1: Vehicle control (intranasal administration)

-

Group 2: this compound (1 mg/kg, intranasal administration)

-

Group 3: this compound (5 mg/kg, intranasal administration)

-

Group 4: this compound (10 mg/kg, intranasal administration)

-

-

Prophylactic Dosing: Administer the vehicle or this compound intranasally 24 hours prior to viral challenge.

-

Viral Challenge: Anesthetize the mice and intranasally inoculate with a lethal dose of the respiratory virus.

-

Therapeutic Dosing: Administer the vehicle or this compound intranasally once daily for 5 days, starting 12 hours post-infection.

-

Monitoring: Monitor the animals daily for body weight changes and survival for 14 days.

-

Viral Load Determination: On day 3 post-infection, euthanize a subset of animals from each group (n=3) and collect lung tissue for viral load quantification by qRT-PCR.

Table 2: Efficacy of Intranasal this compound in a Mouse Model

| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (Day 7) | Survival Rate (%) | Lung Viral Titer (log10 PFU/g) on Day 3 |

| Vehicle Control | - | -25% | 0% | 7.5 |

| This compound | 1 | -15% | 40% | 5.2 |

| This compound | 5 | -5% | 80% | 3.1 |

| This compound | 10 | +2% | 100% | 1.8 |

Pharmacokinetic Studies

Pharmacokinetic studies are essential to determine the distribution and clearance of this compound following intranasal administration.

Protocol 3: Pharmacokinetic Analysis in Rats

-

Animal Model: Use adult male Wistar rats (250-300g).

-

Groups:

-

Group 1: Intravenous administration (1 mg/kg)

-

Group 2: Intranasal administration (5 mg/kg)

-

-

Dosing: Administer this compound as a single dose.

-

Sample Collection: Collect blood samples at 0, 5, 15, 30, 60, 120, 240, and 360 minutes post-administration. At the final time point, euthanize the animals and collect lung and nasal tissue.

-

Sample Analysis: Analyze the concentration of this compound in plasma and tissue homogenates using a validated LC-MS/MS method.

Table 3: Pharmacokinetic Parameters of this compound

| Parameter | Intravenous (1 mg/kg) | Intranasal (5 mg/kg) |

| Cmax (ng/mL) | 1250 | 350 |

| Tmax (min) | 5 | 15 |

| AUC (ng*min/mL) | 75000 | 95000 |

| Bioavailability (%) | - | 25% |

| Lung Cmax (ng/g) | 500 | 2500 |

| Nasal Tissue Cmax (ng/g) | N/A | 8000 |

Toxicology Studies

Preclinical safety evaluation is crucial to identify any potential adverse effects of the intranasal formulation.

Protocol 4: Acute and Subacute Toxicity in Rats

-

Acute Toxicity: Administer a single high dose (e.g., 50 mg/kg) of this compound intranasally to a group of rats (n=5 male, 5 female) and observe for 14 days for any signs of toxicity or mortality.

-

Subacute Toxicity: Administer daily intranasal doses of this compound (e.g., 0, 5, 10, 20 mg/kg/day) for 28 days.

-

Observations: Monitor for changes in body weight, food and water consumption, clinical signs, and behavior.

-

Analysis: At the end of the study, perform hematology, clinical chemistry, and histopathological examination of the nasal cavity and other major organs.

Table 4: Summary of Toxicology Findings

| Study | Dose | Observations |

| Acute Toxicity | 50 mg/kg | No mortality or significant clinical signs of toxicity. |

| Subacute Toxicity | Up to 20 mg/kg/day | No treatment-related adverse effects observed in clinical observations, body weight, hematology, or clinical chemistry. No evidence of local irritation or histopathological changes in the nasal cavity. |

| NOAEL | 20 mg/kg/day | No Observed Adverse Effect Level |

Visualizations

Signaling Pathway

Caption: TLR7 signaling pathway activated by this compound.

Experimental Workflow

Caption: Workflow for preclinical evaluation of this compound.

References

Application Notes and Protocols for Antiviral Agent 25 in Advanced-Stage Viral Infections

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Antiviral Agent 25 is a novel investigational small molecule with potent, broad-spectrum antiviral activity, demonstrating efficacy in preclinical models against a range of enveloped and non-enveloped viruses. These application notes provide an overview of its mechanism of action, protocols for its use in in vitro and in vivo research models, and representative data from preclinical studies. This document is intended for researchers, scientists, and drug development professionals investigating novel antiviral therapies for advanced-stage viral infections.

This compound exhibits a dual mechanism of action, which contributes to its robust activity, particularly in late-stage infections. It has been shown to modulate host lipid metabolism to create an unfavorable environment for viral replication and to directly inhibit viral egress from infected cells.

Mechanism of Action

This compound's primary mechanism involves the modulation of cellular cholesterol homeostasis. It acts as an agonist for Liver X Receptors (LXRs) while also influencing the SREBP (Sterol Regulatory Element-Binding Protein) pathway. This dual action leads to a reduction in available cholesterol at the sites of viral assembly and budding, thereby inhibiting the formation of new, infectious virions.

Furthermore, this compound has been observed to directly interfere with viral neuraminidase activity in influenza models, preventing the release of progeny virions from the surface of infected cells. This multifaceted approach not only curtails viral spread but also reduces the inflammatory sequelae associated with high viral loads in advanced disease states.

Data Presentation

The following tables summarize the quantitative data from preclinical evaluations of this compound in cell culture and animal models of advanced-stage viral infection.

Table 1: In Vitro Efficacy of this compound Against Various Viral Pathogens

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Influenza A (H1N1) | MDCK | 0.85 | >100 | >117 |

| Respiratory Syncytial Virus (RSV) | HEp-2 | 1.2 | >100 | >83 |

| SARS-CoV-2 | Vero E6 | 0.98 | >100 | >102 |

| Herpes Simplex Virus 1 (HSV-1) | Vero | 2.5 | >100 | >40 |

Table 2: In Vivo Efficacy of this compound in a Murine Model of Advanced Influenza A (H1N1) Infection

Treatment initiated 72 hours post-infection.

| Treatment Group | Dose (mg/kg, BID) | Mean Lung Viral Titer (log10 PFU/g) at Day 5 | Survival Rate (%) at Day 14 |

| Vehicle Control | - | 7.2 ± 0.5 | 20 |

| This compound | 10 | 4.1 ± 0.8 | 80 |

| This compound | 25 | 2.5 ± 0.6 | 100 |

| Oseltamivir | 10 | 5.8 ± 0.7 | 40 |

Experimental Protocols

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

Objective: To determine the 50% effective concentration (EC50) of this compound required to inhibit viral plaque formation in a specific cell line.

Materials:

-

Confluent monolayer of susceptible cells (e.g., MDCK for influenza) in 6-well plates

-

Virus stock of known titer

-

This compound stock solution (10 mM in DMSO)

-

Growth medium (e.g., DMEM) with 2% Fetal Bovine Serum (FBS)

-

Agarose overlay medium (e.g., 2X MEM, 1.6% agarose)

-

Crystal violet staining solution

Procedure:

-

Prepare serial dilutions of this compound in growth medium, ranging from 100 µM to 0.1 µM.

-

Wash the confluent cell monolayers with phosphate-buffered saline (PBS).

-

Infect the cells with the virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well for 1 hour at 37°C.

-

Remove the viral inoculum and wash the cells with PBS.

-

Add 2 mL of the prepared this compound dilutions or vehicle control to each well.

-

Incubate for 1 hour at 37°C.

-

Aspirate the medium and add 2 mL of the agarose overlay medium containing the corresponding concentration of this compound or vehicle.

-

Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-3 days).

-

Fix the cells with 10% formaldehyde for 1 hour.

-

Remove the agarose overlay and stain the cells with crystal violet solution for 15 minutes.

-

Wash the wells with water and allow them to dry.

-

Count the number of plaques in each well.

-

Calculate the EC50 value by plotting the percentage of plaque reduction against the log concentration of this compound.

In Vivo Efficacy Study in a Murine Model of Advanced Influenza Infection

Objective: To evaluate the therapeutic efficacy of this compound when administered at a late stage of influenza virus infection in mice.

Materials:

-

6-8 week old BALB/c mice

-

Mouse-adapted influenza A/PR/8/34 (H1N1) virus

-

This compound formulated for oral gavage

-

Vehicle control (e.g., 0.5% methylcellulose)

-

Oseltamivir (positive control)

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Anesthetize the mice and infect them intranasally with a lethal dose (e.g., 5x LD50) of influenza virus in a volume of 50 µL.

-

Monitor the mice daily for weight loss and clinical signs of illness.

-

At 72 hours post-infection, randomize the mice into treatment and control groups (n=10 per group).

-

Administer this compound (e.g., 10 and 25 mg/kg), oseltamivir (10 mg/kg), or vehicle control via oral gavage twice daily for 5 days.

-